6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a compound that belongs to the class of pyridazinone derivatives. These compounds have garnered attention due to their potential therapeutic applications, particularly in the field of pharmacology. The specific structure of this compound includes a pyridazine ring, which is known for its diverse biological activities, including anticonvulsant and muscle relaxant properties.
This compound can be synthesized from various starting materials, notably 3-amino-4-chlorobenzaldehyde and 3-methyl-4,5-dihydropyridazin-3(2H)-one. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Pyridazinones are often studied for their potential as pharmaceutical agents due to their ability to interact with biological systems effectively.
The synthesis of 6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one typically involves a condensation reaction between 3-amino-4-chlorobenzaldehyde and 5-methyl-4,5-dihydropyridazin-3(2H)-one. The reaction conditions often require heating in the presence of a suitable solvent to facilitate the formation of the desired product.
Key steps in the synthesis include:
The molecular formula of 6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is CHClNO. The structure features a dihydropyridazine ring with an amino group and a chlorophenyl substituent.
Key structural characteristics include:
6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one can participate in various chemical reactions typical of pyridazinones. Notable reactions include:
The mechanism of action for compounds like 6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one often involves modulation of neurotransmitter systems in the central nervous system. Specifically, it has been shown to exhibit anticonvulsant properties by interacting with GABA receptors and inhibiting excitatory neurotransmission.
Research indicates that:
The physical properties of 6-(3-Amino-4-chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one include:
Chemical properties include:
This compound has significant potential applications in medicinal chemistry, particularly as:
Research continues to explore its efficacy and safety profiles in clinical settings, making it a promising candidate for further development in pharmacotherapy.
Pyridazinone derivatives are systematically classified based on ring saturation and substitution patterns, which dictate their physicochemical properties and biological interactions. The compound of interest belongs to the 4,5-dihydropyridazin-3(2H)-one subclass, distinguished by:
Table 1: Structural Classification of Pyridazinone Scaffolds
Scaffold Type | Saturation | Key Functional Features | Representative Compound |
---|---|---|---|
Pyridazin-3(2H)-one | Aromatic | Planar ring; extended π-system | TAK-063 (PDE10A inhibitor) [1] |
4,5-Dihydropyridazin-3(2H)-one | Non-aromatic (4,5-saturated) | Flexible ring; sp³ hybridized C4-C5 bond | 6-(3-Amino-4-chlorophenyl)-5-methyl derivative |
1,6-Dihydropyridazin-3(4H)-one | Non-aromatic (1,6-saturated) | Reduced conjugation; enolizable ketone | Cardiovascular agents [10] |
Table 2: Characteristic Substituent Effects in Dihydropyridazinones
Substituent Position | Electrostatic Properties | Steric Influence | Biological Role |
---|---|---|---|
C5-Alkyl (e.g., methyl) | Weak electron-donation | Moderate steric bulk | Conformational stabilization; hydrophobic contact |
C6-Aryl (ortho-Cl/meta-NH₂) | Dipole enhancement | Directional constraints | Target-specific binding; π-stacking potential [7] |
N2-H | H-bond donation | Minimal | Biomolecular recognition (e.g., enzyme active sites) |
The medicinal exploration of pyridazinones originated in the late 19th century but accelerated significantly during the 1980s–2000s with the discovery of cardiovascular and CNS-active agents:
Table 3: Key Milestones in Pyridazinone Drug Development
Time Period | Innovation | Representative Agent | Therapeutic Impact |
---|---|---|---|
1950s | First antihypertensive agent | Hydralazine | Validated pyridazinones as vasodilators |
1980–2000 | PDE10A inhibitors with >15,000-fold selectivity | TAK-063 [1] | Established scaffold for neurological disorders |
2005–Present | Corrosion inhibiting dihydropyridazinones | (E)-5-(4-methoxybenzylidene) derivative [6] | Expanded industrial applications |
2010–Present | Schiff base derivatives for antimicrobial use | Compound 8b (MIC = 25 µg/mL) [7] | Addressed drug-resistant pathogens |
The strategic value of dihydropyridazinones like our target compound lies in their balanced pharmacokinetic properties and target versatility across therapeutic areas:
Critical substituents governing bioactivity include:
Table 4: Biological Activities of Dihydropyridazinone Analogs
Biological Activity | Most Potent Analog | Key Structural Features | Performance |
---|---|---|---|
Antibacterial (Gram+) | Schiff base 8b [7] | Unsubstituted aryl + chloro group | MIC = 25 µg/mL (S. aureus) |
Antifungal | Schiff base 8i [7] | Heterocyclic aldehyde + amino group | MIC = 50 µg/mL (C. albicans) |
Corrosion Inhibition | (E)-5-(4-Methoxybenzylidene) [6] | Extended conjugation + electron-donating OMe | 97.4% efficiency at 0.001 M |
PDE4 Inhibition | Biphenyl derivative [9] | Planar biaryl + amino group | IC₅₀ < 100 nM |
The target compound is synthesized via:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0